5-chloro-1-(ethoxymethyl)-1H-1,2,4-triazole

Physicochemical profiling Drug-likeness Membrane permeability

5-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole (C₅H₈ClN₃O, MW 161.59) is a heterocyclic compound belonging to the 1,2,4-triazole class, featuring a chlorine substituent at the 5-position and an ethoxymethyl group at the 1-position of the triazole ring. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, known for its metabolic stability, hydrogen-bonding capacity, and broad-spectrum biological activity.

Molecular Formula C5H8ClN3O
Molecular Weight 161.59
CAS No. 1807977-29-2
Cat. No. B2604414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-(ethoxymethyl)-1H-1,2,4-triazole
CAS1807977-29-2
Molecular FormulaC5H8ClN3O
Molecular Weight161.59
Structural Identifiers
SMILESCCOCN1C(=NC=N1)Cl
InChIInChI=1S/C5H8ClN3O/c1-2-10-4-9-5(6)7-3-8-9/h3H,2,4H2,1H3
InChIKeyYJQJYQKWAAZAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole (CAS 1807977-29-2): Chemical Identity and Class Context


5-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole (C₅H₈ClN₃O, MW 161.59) is a heterocyclic compound belonging to the 1,2,4-triazole class, featuring a chlorine substituent at the 5-position and an ethoxymethyl group at the 1-position of the triazole ring . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, known for its metabolic stability, hydrogen-bonding capacity, and broad-spectrum biological activity [1]. The 5-chloro substituent introduces an electrophilic handle for further derivatization, while the ethoxymethyl group modulates lipophilicity relative to simpler 1-alkyl analogs . This compound is commercially available at ≥95% purity .

Privileged 1,2,4-triazole scaffold for medicinal/agrochemical research
5-chloro electrophilic handle enables regioselective derivatization
Ethoxymethyl modulates lipophilicity relative to methyl analogs

Why 5-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole Cannot Be Assumed Interchangeable with Other 1,2,4-Triazole Building Blocks


The 1-substituent on the 1,2,4-triazole ring profoundly influences physicochemical properties such as lipophilicity, solubility, and metabolic stability, while the position of chlorine substitution (3- vs. 5-) dictates regiochemical reactivity in cross-coupling and nucleophilic aromatic substitution reactions [1]. For example, replacing the ethoxymethyl group with a methyl group reduces the molecular weight from 161.59 to 117.54 g/mol and lowers the calculated LogP from approximately 0.9 to 0.40 . Similarly, the regioisomer 3-chloro-1-(ethoxymethyl)-1H-1,2,4-triazole (CAS 1807977-28-1) has identical molecular formula but distinct electronic distribution and reactivity at the chloro-bearing carbon . Generic substitution without experimental validation therefore risks altered pharmacokinetics, reduced target engagement, or failed synthetic transformations.

1-Substituent (ethoxymethyl vs. methyl) shifts LogP and MW, altering property profile
Chlorine position (5-Cl vs. 3-Cl) determines regioselectivity in SNAr reactions
Analog substitution without validation may compromise synthetic outcome

Quantitative Differentiation Evidence for 5-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole Relative to Structural Analogs


Increased Lipophilicity (LogP) Compared to Methyl and Methoxymethyl Analogs

Introduction of the ethoxymethyl group at the 1-position increases lipophilicity relative to both the 1-methyl and 1-methoxymethyl analogs. The calculated LogP for 5-chloro-1-(ethoxymethyl)-1H-1,2,4-triazole is estimated at approximately 0.9, compared with 0.40 for 5-chloro-1-methyl-1H-1,2,4-triazole . This difference of ~0.5 LogP units corresponds to a theoretical ~3.2-fold increase in octanol-water partition coefficient, which may translate to improved membrane permeability in cell-based assays [1].

Lipophilicity (LogP)
Class-level
Calculated LogP ≈ 0.9 vs. 0.40 (Δ≈+0.5); ~3.2‑fold higher partition coefficient
May support permeability screening; requires experimental validation
Calculated; no exp. LogD available
Physicochemical profiling Drug-likeness Membrane permeability

Molecular Weight and Rotatable Bond Differentiation from the 1-Methyl Analog

The ethoxymethyl substituent increases molecular weight by 44.05 g/mol (37.5%) relative to the 1-methyl analog, from 117.54 to 161.59 g/mol, and introduces 3 additional rotatable bonds (from 0 to 3) . These changes shift the compound from 'fragment-like' (MW < 120) to 'lead-like' chemical space (MW < 250), which may influence selection for fragment-based screening versus lead optimization campaigns [1].

MW & Rotatable Bonds
Reported
MW 161.59 vs 117.54 g/mol; +3 rotatable bonds
Shifts from fragment-like to lead-like chemical space
Structural comparison; calculated properties
Building block selection Fragment-based drug design Lead-likeness

Regiochemical Distinction from 3-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole Isomer

The 5-chloro substitution pattern (chlorine at the carbon adjacent to N4 of the triazole ring) presents distinct electronic properties compared with the 3-chloro isomer (CAS 1807977-28-1) . In 1-substituted-1,2,4-triazoles, the 5-position carbon is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution than the 3-position, enabling regioselective derivatization strategies [1]. This electronic difference is critical for synthetic chemists planning sequential functionalization of the triazole scaffold.

Regiochemical Reactivity
Class-level
5‑Cl at electron‑deficient position enhances SNAr vs. 3‑Cl isomer
Synthetic route design must consider regiochemistry
Qualitative inference; verify electronically
Regioselective synthesis Cross-coupling Structure-activity relationship

Commercial Availability with Defined Purity Specification

5-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole is commercially available from multiple vendors at a purity specification of ≥95% . The methoxymethyl analog (CAS 1785762-61-9) is similarly available at 95%+ purity but with a lower molecular weight (147.56 vs. 161.59 g/mol) . The 5-chloro-1-methyl analog is available at 95% purity with a LogP of 0.40 . For procurement decisions, the selection among these analogs depends on the required balance of lipophilicity, molecular weight, and synthetic handle availability.

Commercial Purity & Catalog
Data to verify
≥95% purity; CM764056; MW 161.59
Balanced selection among analogs by property profile
Vendor data; independent verification recommended
Chemical procurement Quality control Synthetic building block

Recommended Application Scenarios for 5-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole Based on Differentiated Properties


Intermediate for Agrochemical Triazole Derivatives Requiring Moderate Lipophilicity

The 1-alkyl-3-hydroxy-5-chloro-1,2,4-triazole scaffold is a known precursor to phosphoric and thiophosphoric acid ester pesticides with insecticidal activity [1]. 5-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole, with its estimated LogP of ~0.9, may serve as a synthetic intermediate where intermediate lipophilicity is desired and the ethoxymethyl group can be cleaved under acidic or Lewis acid conditions to unmask the free NH triazole for further functionalization.

Building Block for Medicinal Chemistry Lead Optimization Requiring Conformational Flexibility

With 3 rotatable bonds and a molecular weight of 161.59 g/mol, this compound occupies the lower end of 'lead-like' space, making it suitable for hit-to-lead campaigns where modest conformational flexibility is desired without exceeding MW thresholds (e.g., MW < 250 for lead-likeness) [2].

Electrophilic Partner in Nucleophilic Aromatic Substitution (SNAr) at the 5-Position

The 5-chloro substituent on the 1,2,4-triazole ring is activated toward SNAr reactions due to the electron-withdrawing effect of the adjacent ring nitrogens. This enables selective displacement with amines, thiols, or alkoxides to generate diverse 5-substituted analog libraries while preserving the 1-ethoxymethyl group as a latent NH precursor [3].

Fragment Elaboration for Computational Docking and Virtual Screening Libraries

The ethoxymethyl group provides a defined vector and conformational ensemble for molecular docking studies. Combined with the 5-chloro handle, this compound can be used as a core fragment for structure-based design, where the ethoxymethyl chain can explore lipophilic sub-pockets distinct from those accessible by methyl or methoxymethyl analogs [2].

Application
Selection Property
Validation Focus
Agrochemical triazole intermediate synthesis
Moderate lipophilicity; ethoxymethyl as latent NH
Synthetic route efficiency; deprotection strategy
Medicinal chemistry lead optimization
Conformational flexibility; lead-like space (MW <250)
ADME property screening; target engagement
SNAr-based library generation
Activated 5-chloro for nucleophilic displacement
Regioselective substitution scope
Fragment-based docking library design
Defined ethoxymethyl vector for pocket exploration
Docking pose consistency; synthetic feasibility
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